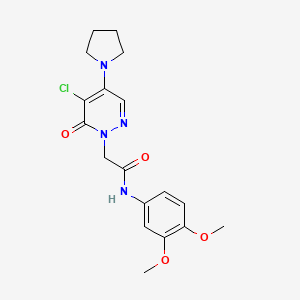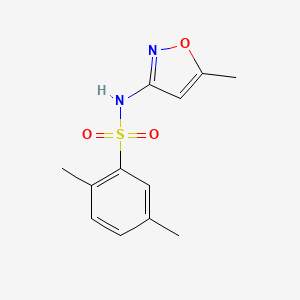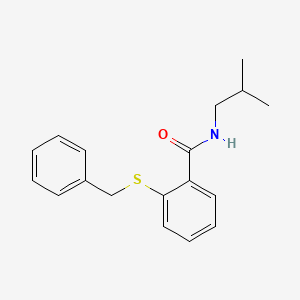
2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a pyrrolidine ring and a dimethoxyphenylacetamide group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the dimethoxyphenylacetamide group. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities. The presence of the pyrrolidine and pyridazinone moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable addition to the toolkit of industrial chemists.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and pyridazinone core may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and pyrrolidine-containing molecules. Examples include:
- 2-(5-chloro-6-oxo-4-(methyl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide
Uniqueness
What sets 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide apart is its specific combination of functional groups. The presence of both the pyrrolidine ring and the dimethoxyphenylacetamide group provides unique chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-26-14-6-5-12(9-15(14)27-2)21-16(24)11-23-18(25)17(19)13(10-20-23)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXBSHGVVZHHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-fluorophenoxy)methyl]-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5462921.png)
![N-(4-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462928.png)

![(4aS*,8aR*)-6-(1H-pyrazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462953.png)
![2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5462954.png)
![3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
![1-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}butan-2-ol](/img/structure/B5462963.png)
![2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene](/img/structure/B5462965.png)
![1-amino-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5462980.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5463001.png)
![2-(2,7-diazaspiro[4.5]dec-2-ylmethyl)benzonitrile dihydrochloride](/img/structure/B5463018.png)
